molecular formula C7H7FS B6155187 2-fluoro-6-methylbenzene-1-thiol CAS No. 1208075-43-7

2-fluoro-6-methylbenzene-1-thiol

Cat. No.: B6155187
CAS No.: 1208075-43-7
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Sulfur-Containing Organic Compounds in Advanced Synthesis and Chemical Sciences

Organosulfur compounds are integral to numerous areas of chemical science, from the development of pharmaceuticals to materials science. numberanalytics.commdpi.com Their importance stems from the versatile chemistry of the sulfur atom, which can exist in various oxidation states and form a range of functional groups, including thiols, sulfides, sulfoxides, and sulfones. numberanalytics.com In nature, sulfur is essential for life, appearing in vital biomolecules like the amino acids cysteine and methionine, as well as in antibiotics such as penicillin. wikipedia.orgmasterorganicchemistry.com

In advanced synthesis, sulfur-containing compounds are prized for their diverse reactivity. numberanalytics.com The thiol group, for instance, is more acidic than its alcohol counterpart, and its conjugate base, the thiolate anion, is an excellent nucleophile. masterorganicchemistry.com This property is harnessed in numerous organic transformations, including the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules and pharmaceutical agents. mdpi.comresearchgate.net Furthermore, the ability of thiols to undergo oxidation to form disulfide bonds is a critical process in protein folding, where it helps to establish the tertiary structure of proteins. masterorganicchemistry.com The development of new methods for creating organosulfur compounds continues to be an active area of research, aiming to produce novel molecules for applications in medicine, agriculture, and electronics. sciencedaily.com

Strategic Importance of Fluorinated Aromatic Systems in Chemical Research

The introduction of fluorine atoms into aromatic systems dramatically alters the parent molecule's physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence in an aromatic ring exerts a strong inductive effect, influencing the molecule's electronic environment. numberanalytics.comresearchgate.net This strategic placement of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. numberanalytics.comnumberanalytics.comchimia.ch Consequently, fluorinated aromatic compounds are of immense interest in medicinal chemistry and drug development, featuring in a wide array of pharmaceuticals, including antibiotics and anticancer agents. numberanalytics.com

Beyond pharmaceuticals, fluorinated aromatics are crucial in materials science. numberanalytics.comnumberanalytics.com They are used to create advanced materials like fluoropolymers, which are valued for their high thermal stability and chemical resistance. numberanalytics.comacs.org The unique properties imparted by fluorine also find applications in the development of agrochemicals and liquid crystals. researchgate.net The synthesis of these valuable compounds has evolved significantly, with modern methods like photocatalytic and electrochemical fluorination offering more controlled and environmentally benign alternatives to traditional, harsher techniques. numberanalytics.com

Position of 2-Fluoro-6-methylbenzene-1-thiol within Contemporary Chemical Landscapes

This compound occupies a specific and important niche within the broader classes of aryl thiols and fluorinated aromatic compounds. Its unique substitution pattern provides a platform for investigating the interplay of steric and electronic effects in chemical reactions.

This compound is an aromatic thiol characterized by a benzene (B151609) ring substituted with a thiol group (-SH) at position 1, a fluorine atom at position 2, and a methyl group (-CH₃) at position 6. This ortho-disubstituted pattern flanking the thiol group presents a distinct chemical environment.

The key structural features that dictate its reactivity are:

The Thiol Group (-SH): This is the primary reactive site. The sulfur atom is nucleophilic and can participate in a variety of reactions, such as S-alkylation, S-arylation, and oxidation to disulfides. masterorganicchemistry.com The acidity of the thiol proton makes it susceptible to deprotonation by a base, forming a thiolate anion which is a potent nucleophile. masterorganicchemistry.com

The Fluorine Atom (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This can influence the acidity of the thiol proton and the electron density of the aromatic ring.

The Methyl Group (-CH₃): This group has a mild electron-donating effect and, more importantly, provides steric hindrance around the thiol group. This steric bulk can influence the regioselectivity and rate of reactions involving the sulfur atom.

The combination of these features makes this compound an interesting substrate for studying nucleophilic aromatic substitution (SNAr) reactions, cross-coupling reactions to form thioethers, and desulfurization processes. researchgate.netjst.go.jpescholarship.org The interplay between the electron-withdrawing fluorine and the steric bulk of the methyl group can lead to unique reactivity and selectivity compared to less substituted aryl thiols.

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValueReference
Chemical Formula C₇H₇FS pharmaffiliates.combldpharm.com
Molecular Weight 142.19 g/mol pharmaffiliates.combldpharm.com
CAS Number 1208075-43-7 pharmaffiliates.combldpharm.com
Appearance Not Available pharmaffiliates.com
Storage 2-8°C Refrigerator pharmaffiliates.com

The dedicated academic investigation into substituted aryl thiols like this compound is driven by several factors. Aromatic thiols are a class of compounds that are still not fully explored, and the presence of an active hydrogen atom in the thiol group allows for a wide range of chemical conversions to obtain new S-substituted derivatives. tandfonline.com

The specific substitution pattern of this compound makes it a valuable tool for several areas of research:

Mechanistic Studies: The compound allows researchers to probe the influence of ortho-substituents on the reactivity of the thiol group. The competing electronic effect of fluorine and the steric effect of the methyl group can provide insights into reaction mechanisms, such as those in transition-metal-catalyzed cross-coupling reactions or radical desulfurization processes. researchgate.netescholarship.org

Synthesis of Complex Molecules: As a functionalized building block, it can be used in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The fluorine and methyl groups can be used to fine-tune the properties of the final product. sciencedaily.com For example, similar halogenated toluene (B28343) derivatives like 2-chloro-6-fluorotoluene (B1346809) serve as intermediates in the synthesis of other valuable chemicals. wikipedia.org

Development of New Synthetic Methods: The unique reactivity of this compound can be exploited to develop new synthetic methodologies. For instance, studying its behavior in novel C-S bond-forming reactions can lead to more efficient and selective ways to create aryl thioethers, which are important structural motifs in many biologically active compounds. jst.go.jp

In essence, the specific arrangement of functional groups in this compound provides a model system for exploring fundamental principles of chemical reactivity and for developing new synthetic tools with broad applicability in organic chemistry.

Properties

CAS No.

1208075-43-7

Molecular Formula

C7H7FS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Fluoro 6 Methylbenzene 1 Thiol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a critical reaction class for aryl halides, particularly when the aromatic ring is "activated" by the presence of electron-withdrawing groups. pressbooks.pubacsgcipr.org These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group. pressbooks.pub The presence of electron-withdrawing substituents, especially at the ortho and para positions, facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubacsgcipr.org

Thiols are precursors to potent nucleophiles. masterorganicchemistry.com Deprotonation of the thiol group (R-SH) generates a thiolate anion (R-S⁻), which is an excellent nucleophile due to the high polarizability of sulfur. masterorganicchemistry.comyoutube.com In the context of 2-fluoro-6-methylbenzene-1-thiol, treatment with a base will generate the corresponding 2-fluoro-6-methylphenyldithiolate anion.

This thiolate anion can readily participate in SNAr reactions with suitable electrophilic aromatic compounds. chemicalforums.com For an SNAr reaction to occur, the aromatic ring being attacked must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups like nitro (-NO₂) groups. pressbooks.pubmasterorganicchemistry.com The thiolate anion attacks the carbon atom bearing a good leaving group (e.g., a halogen), leading to the formation of a thioether. chemicalforums.com

The mechanism of SNAr reactions is generally depicted as a two-step process involving the formation of a distinct Meisenheimer intermediate. acsgcipr.orgnih.gov However, research has indicated that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. doaj.orgstrath.ac.uk Kinetic studies involving various biothiols and activated aryl halides, such as 1-fluoro-2,4-dinitrobenzene, have suggested that the reaction mechanism can be on the borderline between a concerted and a stepwise pathway. nih.govdoaj.orgfrontiersin.org

The specific pathway is influenced by the nature of the nucleophile, the electrophile, and the solvent. acs.org For instance, studies on the reactions of biothiols have shown that the formation of an anionic form of the nucleophile is a key factor in the nucleophilic attack. nih.govdoaj.org The stability of the transition state or any intermediate species plays a crucial role in determining the operative mechanism. doaj.orgnih.govresearchgate.net While a definitive study on 2-fluoro-6-methylbenzene-1-thiolate itself is not available in the provided search results, the general principles derived from studies of similar thiophenols are applicable. nih.govdoaj.org

The substituents on an aromatic ring significantly influence its reactivity in SNAr reactions. Electron-withdrawing groups activate the ring towards nucleophilic attack, while electron-donating groups have a deactivating effect. pressbooks.pubmasterorganicchemistry.com

In this compound, the fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, thereby activating the ring for potential SNAr reactions where the thiol or another group might be displaced. masterorganicchemistry.comnih.gov Conversely, the methyl group is weakly electron-donating, which would slightly deactivate the ring compared to an unsubstituted ring. The net effect on reactivity will depend on the balance of these opposing electronic influences.

Regarding regioselectivity, if 2-fluoro-6-methylbenzene-1-thiolate were to act as a nucleophile attacking another aromatic ring, the ortho-fluoro and ortho-methyl groups would exert steric hindrance. This steric bulk would influence the rate of reaction and potentially the regioselectivity of the attack on the electrophilic partner.

Electrophilic Reactivity of the Thiol Group

While the thiolate anion is a strong nucleophile, the thiol group itself can react with electrophiles. youtube.com These reactions are central to the chemical transformations of this compound.

Thiols can be oxidized to form disulfides (R-S-S-R). masterorganicchemistry.com This transformation is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. masterorganicchemistry.comnih.gov In this process, the thiol is effectively undergoing an electrophilic thiolation where one sulfur atom acts as an electrophile towards the nucleophilic sulfur of another thiol molecule, although the detailed mechanism often involves radical or ionic intermediates depending on the oxidant. The formation of disulfides from thiols is a key reaction in both synthetic chemistry and biological systems. masterorganicchemistry.com

The thiol group of this compound can react with various electrophilic reagents. rsc.org A notable class of such reactions is the reaction with electrophilic trifluoromethylthiolating agents. rsc.orgrsc.org These reagents introduce the trifluoromethylthio (-SCF₃) group, which is of significant interest in medicinal and agricultural chemistry due to its high lipophilicity. rsc.orgchemistryviews.orgruhr-uni-bochum.de

The reaction of an aryl thiol with an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide or trifluoromethanesulfenamide, typically proceeds under acidic or metal-free conditions to yield the corresponding trifluoromethyl disulfide. rsc.orgrsc.org For instance, the acid-promoted trifluoromethylthiolation of various thiophenols has been shown to be a highly selective and efficient method for the synthesis of trifluoromethyl disulfides. rsc.orgrsc.org It has been observed that thiophenols with electron-withdrawing groups may require stronger activation for this transformation to occur efficiently. rsc.org

Recent advancements also include visible-light-mediated trifluoromethylation methods for aromatic thiols using trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals. chemistryviews.org This method offers a simple and low-cost alternative for the synthesis of S-trifluoromethylated derivatives. chemistryviews.org

Radical Reactions Involving the Thiol Moiety

The sulfur-hydrogen bond in thiols is significantly weaker than a typical carbon-hydrogen bond, making the generation of thiyl radicals (RS•) a relatively facile process. wikipedia.org For this compound, the corresponding thiyl radical is 2-fluoro-6-methylphenylthiyl radical. These radicals can be generated through various methods, including hydrogen atom abstraction from the thiol by another radical species, one-electron oxidation, or photolysis. mdpi.commdpi.com Common radical initiators like azobisisobutyronitrile (AIBN) can be used to generate carbon-centered radicals that subsequently abstract the hydrogen atom from the thiol. wikipedia.orgmdpi.com

Once formed, thiyl radicals are versatile intermediates that can participate in a variety of reactions. colab.ws They are known to add to unsaturated systems such as alkenes, alkynes, and isonitriles. mdpi.com The addition of a thiyl radical to an alkene is a key step in the thiol-ene reaction, a robust method for forming thioether linkages. mdpi.com Thiyl radicals can also engage in hydrogen abstraction reactions, acting as hydrogen transfer catalysts in certain processes. nih.gov The reactivity of the 2-fluoro-6-methylphenylthiyl radical will be influenced by the electronic properties of the fluoro and methyl substituents on the aromatic ring.

Radical reactions provide important pathways for both the formation and cleavage of carbon-sulfur (C-S) bonds involving thiols like this compound.

C-S Bond Formation: The radical-mediated thiol-ene reaction is a prominent example of C-S bond formation. This process involves the addition of a thiyl radical, generated from this compound, to an alkene. This addition forms a new carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. mdpi.com Another significant method for C-S bond formation is the visible-light-promoted cross-coupling of thiols and aryl halides. This reaction can proceed without the need for transition metal or photoredox catalysts, relying on the formation of an electron-donor-acceptor (EDA) complex between the thiolate anion and the aryl halide. nih.gov Visible light irradiation of this complex induces intermolecular charge transfer, generating a thiyl radical and an aryl radical, which then couple to form the C-S bond. nih.gov

C-S Bond Cleavage: While the focus is often on C-S bond formation, radical processes can also lead to the cleavage of these bonds. For instance, in certain contexts, a carbon-centered radical can react with a sulfur atom, potentially leading to fragmentation of the molecule. The stability of the resulting radical species plays a crucial role in determining the feasibility of such cleavage reactions.

Oxidative Transformations of the Thiol Group

The thiol group of this compound is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups, most notably disulfides and sulfonic acids. The controlled oxidation to either product is a key transformation in organic synthesis.

Oxidation to Disulfides: The oxidation of a thiol to a disulfide involves the formation of a sulfur-sulfur bond between two thiol molecules. This transformation is a two-electron oxidation process. nih.gov A variety of oxidizing agents can be employed to achieve this, including mild oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂). orgsyn.orglibretexts.org The reaction of two molecules of this compound would yield bis(2-fluoro-6-methylphenyl) disulfide. This disulfide formation is a reversible process, and the disulfide can be reduced back to the thiol using reducing agents like zinc and acid. libretexts.org The thiol-disulfide interconversion is a fundamental process in many biological systems. libretexts.org

Oxidation to Sulfonic Acids: Further oxidation of the thiol group, past the disulfide stage, leads to the formation of sulfonic acids (R-SO₃H). This transformation requires stronger oxidizing agents and more forcing reaction conditions. The sulfur atom in a sulfonic acid is in a higher oxidation state (+6) compared to a thiol (-2) or a disulfide (-1). This oxidation is generally an irreversible process.

The choice of oxidant and reaction conditions is critical to selectively obtain either the disulfide or the sulfonic acid. For instance, mild oxidation would favor the formation of bis(2-fluoro-6-methylphenyl) disulfide, while strong oxidizing agents would lead to the formation of 2-fluoro-6-methylbenzenesulfonic acid.

ReactantProductReagentsReaction Type
This compoundBis(2-fluoro-6-methylphenyl) disulfideMild oxidizing agent (e.g., I₂, H₂O₂)Oxidation
This compound2-Fluoro-6-methylbenzenesulfonic acidStrong oxidizing agentOxidation
Bis(2-fluoro-6-methylphenyl) disulfideThis compoundReducing agent (e.g., Zn, acid)Reduction

Vinylation Reactions and Other π-System Interactions

Vinylation of thiols, including this compound, results in the formation of vinyl sulfides, which are valuable synthetic intermediates. nih.gov Transition-metal-free methods for the S-vinylation of thiols have been developed using hypervalent iodine(III) reagents, such as vinylbenziodoxolones (VBX). nih.gov This reaction proceeds under mild conditions and exhibits high chemo- and regioselectivity, as well as high stereoselectivity, typically favoring the E-isomer. nih.gov The reaction mechanism is proposed to differ from a vinylic SN2 pathway. nih.gov

The general procedure involves reacting the thiol with the VBX reagent in the presence of a base like potassium tert-butoxide in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This methodology provides a high-yielding route to a variety of aryl and aliphatic vinyl sulfides. nih.gov

Non-covalent interactions involving π-systems play a crucial role in molecular recognition and assembly. wikipedia.org The aromatic ring of this compound can participate in several types of π-interactions.

S–H/π Interactions: The thiol group itself can act as a hydrogen bond donor in S–H/π interactions with other aromatic systems. The primary driving force for this interaction is considered to be a favorable stereoelectronic effect, involving the interaction of the π donor's highest occupied molecular orbital (HOMO) with the S–H σ* antibonding orbital (LUMO). nih.gov

Cation–π Interactions: The electron-rich π-system of the benzene (B151609) ring can interact favorably with cations. nih.gov This type of interaction is significant in biological systems, for example, in the binding of ligands to protein receptors. nih.gov

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic molecules. These interactions can be face-to-face or edge-to-face and are influenced by the electrostatic potential of the interacting rings. wikipedia.org The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group will influence the quadrupole moment of the aromatic ring of this compound, thus affecting its π-stacking behavior.

These non-covalent interactions are fundamental to the supramolecular chemistry of this compound and can influence its physical properties and its behavior in condensed phases and biological environments.

Derivatization Strategies and Functional Group Transformations

Synthesis of Thioethers (Sulfides)

The most direct transformation of the thiol group is its conversion to a thioether, also known as a sulfide (B99878). This can be achieved through various alkylation, arylation, and cross-coupling methodologies.

The alkylation of thiols is a fundamental method for the synthesis of thioethers and is typically accomplished by reacting the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent in a nucleophilic substitution reaction. For 2-fluoro-6-methylbenzene-1-thiol, this reaction would proceed as follows:

Reaction of this compound with an alkyl halide in the presence of a base to form a thioether.

A variety of bases can be employed, with common choices including sodium hydroxide, potassium carbonate, and organic amines. The choice of solvent is also crucial and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the reaction.

Aryl thioethers can be synthesized through the reaction of the thiolate with an activated aryl halide. However, direct arylation via nucleophilic aromatic substitution often requires harsh reaction conditions. More efficient methods are discussed in the cross-coupling section.

Alkylating/Arylating AgentBaseSolventProduct
Methyl iodideK₂CO₃DMF1-Fluoro-2-(methylthio)-3-methylbenzene
Benzyl bromideNaOHEthanol/Water1-(Benzylthio)-2-fluoro-6-methylbenzene
2-Bromo-1-phenylethan-1-oneTriethylamineAcetonitrile2-((2-fluoro-6-methylphenyl)thio)-1-phenylethan-1-one
1-Fluoro-4-nitrobenzeneCs₂CO₃NMP1-((4-nitrophenyl)thio)-2-fluoro-6-methylbenzene

This table is representative of typical alkylation and arylation reactions and products.

Modern synthetic organic chemistry offers powerful cross-coupling methodologies for the formation of carbon-sulfur (C-S) bonds, providing efficient routes to aryl and vinyl thioethers. These methods often employ transition metal catalysts, such as palladium or copper, to facilitate the reaction between the thiol and an organic halide or pseudohalide.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-S bonds. wikipedia.org In this reaction, this compound can be coupled with an aryl halide, typically an iodide or bromide, in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgorganic-chemistry.orgmdpi.com

Buchwald-Hartwig Cross-Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-S bond formation, providing a highly versatile and efficient method for the synthesis of aryl thioethers. organic-chemistry.orgresearchgate.netnih.gov This reaction involves the coupling of this compound with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The mild reaction conditions and broad substrate scope make this a preferred method for many synthetic applications.

Visible-Light-Promoted C-S Cross-Coupling: An emerging and environmentally benign approach involves the use of visible light to promote the cross-coupling of thiols and aryl halides without the need for a transition metal catalyst. nih.govorganic-chemistry.orgnih.govresearchgate.netwpunj.edu This method relies on the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide, which upon irradiation with visible light, initiates a radical-mediated C-S bond formation.

Coupling PartnerCatalyst SystemBaseSolventProduct
4-IodoanisoleCuI / LigandCs₂CO₃DMF1-Fluoro-2-((4-methoxyphenyl)thio)-3-methylbenzene
1-Bromo-4-cyanobenzenePd(dba)₂ / XantphosK₃PO₄Toluene (B28343)4-((2-Fluoro-6-methylphenyl)thio)benzonitrile
4'-BromoacetophenoneVisible Light (blue LEDs)Cs₂CO₃DMSO1-(4-((2-Fluoro-6-methylphenyl)thio)phenyl)ethan-1-one
Vinyl bromidePd(PPh₃)₄NaOtBuDioxane1-Fluoro-2-methyl-6-(vinylthio)benzene

This table illustrates potential cross-coupling reactions and their corresponding products.

Formation of Sulfur-Containing Heterocycles

The strategic placement of functional groups on or adjacent to the this compound scaffold can enable the synthesis of various sulfur-containing heterocyclic systems.

Intramolecular cyclization reactions are a powerful tool for the construction of heterocyclic rings. By introducing a suitable electrophilic functional group at a position that allows for cyclization with the thiol, a variety of ring systems can be accessed. For instance, if an aldehyde were present at the ortho position to the thiol, an intramolecular condensation could lead to the formation of a thiepine (B12651377) ring system. While direct examples with this compound are not prevalent in the literature, the principles of intramolecular cyclization are well-established.

Benzothiazoles are an important class of heterocyclic compounds with diverse applications. researchgate.netekb.egekb.eg The classical synthesis of benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles. While this compound is not a 2-aminothiophenol, it can be derivatized to become a suitable precursor. For example, nitration of the aromatic ring followed by reduction of the nitro group would yield a 2-aminofluorothiophenol derivative, which could then be cyclized to form a substituted benzothiazole.

Precursor DerivatizationCyclizing AgentHeterocyclic Product
Nitration followed by reduction to an amino groupFormic AcidFluoro-methyl-benzothiazole
Introduction of a carboxylic acid group ortho to the thiolDehydrating AgentThiochromen-4-one derivative
Reaction with a β-ketoester to form an enaminoneAcid CatalystThieno[2,3-b]quinoline derivative

This table presents hypothetical pathways to sulfur-containing heterocycles starting from derivatives of this compound.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM), allowing for the introduction of a wide range of substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. ncert.nic.inlibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The thiol group is also an ortho-, para-director. The combined directing effects of these groups will influence the regioselectivity of the substitution. Given the steric hindrance from the methyl group, electrophilic attack is most likely to occur at the positions para to the fluorine and thiol groups.

Directed ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu The thiol group, or a protected form such as a thioether, can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-Fluoro-2-methyl-4-nitro-6-(methylthio)benzene
BrominationBr₂, FeBr₃4-Bromo-1-fluoro-2-methyl-6-(methylthio)benzene
Friedel-Crafts AcylationAcetyl chloride, AlCl₃1-(4-Fluoro-5-methyl-2-(methylthio)phenyl)ethan-1-one
Directed ortho-Metalation (DoM)1. n-BuLi, 2. CO₂2-Fluoro-6-methyl-3-(methylthio)benzoic acid
Directed ortho-Metalation (DoM)1. s-BuLi, 2. MeI1-Fluoro-2,3-dimethyl-6-(methylthio)benzene

This table provides examples of aromatic ring functionalization and the likely products based on directing group effects.

Regioselective Electrophilic Aromatic Substitution (EAS) on the Thiolated Benzene Ring

The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is directed by the groups already present: the thiol (-SH), fluoro (-F), and methyl (-CH₃) groups. In EAS reactions, the rate of reaction and the position of the incoming electrophile are determined by the ability of the existing substituents to donate or withdraw electron density. libretexts.orgstudysmarter.co.uk

Activating and Deactivating Effects: Both the thiol and methyl groups are activating, meaning they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, which outweighs its electron-donating resonance effect. libretexts.org

Directing Effects: All three substituents—thiol, methyl, and fluorine—are classified as ortho-, para-directors. libretexts.orgyoutube.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In this compound, the positions available for substitution are C3, C4, and C5 (numbering starts with the thiol-bearing carbon as C1). The directing effects can be summarized as follows:

The -SH group at C1 directs to positions C2, C4, and C6. Since C2 and C6 are occupied, it strongly directs towards C4.

The -F group at C2 directs to positions C1, C3, and C5. With C1 occupied, it directs towards C3 and C5.

The -CH₃ group at C6 directs to positions C1, C3, and C5. With C1 occupied, it directs towards C3 and C5.

The final regiochemical outcome is a result of the combined influence of these groups. The C4 position is para to the strongly activating thiol group, making it a highly favored site for substitution. The C3 and C5 positions are ortho to the methyl and fluoro groups, respectively. While the methyl group activates the C3 position, the fluorine atom deactivates the C5 position. Therefore, electrophilic attack is most likely to occur at the C4 position, driven by the powerful directing effect of the thiol group.

Introduction of Other Functional Groups (e.g., Halogenation, Nitration, Acylation)

Building on the principles of regioselectivity, various functional groups can be installed on the aromatic ring. The primary electrophilic aromatic substitution reactions include halogenation, nitration, and acylation. masterorganicchemistry.com

Halogenation: The introduction of a halogen, such as bromine or chlorine, is expected to occur predominantly at the C4 position. The reaction typically proceeds by treating the thiol with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst, although the reactivity of the ring due to the activating groups might allow the reaction to proceed under milder conditions.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For the closely related compound 2-fluorotoluene, nitration yields 2-fluoro-5-nitrotoluene, with the nitro group adding to the position that is para to the fluorine and meta to the methyl group. rsc.org In the case of this compound, the thiol group is a more powerful activating group than methyl. Its directing effect to the para position (C4) would be dominant, leading to the predicted formation of 2-fluoro-6-methyl-4-nitrobenzene-1-thiol.

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com A potential complication is the interaction of the Lewis acid with the lone pairs on the sulfur atom of the thiol group. This can be circumvented by using an excess of the catalyst or by protecting the thiol group prior to the reaction. The regioselectivity is expected to follow the same pattern, favoring substitution at the C4 position.

The predicted outcomes for these reactions are summarized in the table below.

ReactionReagentsPredicted Major Product
BrominationBr₂, FeBr₃4-bromo-2-fluoro-6-methylbenzene-1-thiol
NitrationHNO₃, H₂SO₄2-fluoro-6-methyl-4-nitrobenzene-1-thiol
AcylationRCOCl, AlCl₃1-(4-mercapto-3-fluoro-5-methylphenyl)alkan-1-one

Covalent Modifications via Thiol-X Reactions (e.g., Thiol-Alkyne Click Reactions)

The thiol group is a versatile functional handle for a variety of covalent modification strategies, most notably thiol-ene and thiol-yne "click" reactions. thieme-connect.de These reactions are prized for their efficiency, high yields, and tolerance of diverse functional groups. thieme-connect.denih.gov The thiol-yne reaction, involving the addition of a thiol across an alkyne, is a powerful method for synthesizing vinyl sulfides. wikipedia.orgnih.gov

The reaction between this compound and an alkyne can proceed through two primary mechanisms: a radical-mediated pathway or a nucleophilic conjugate addition. nih.gov

Radical-Mediated Thiol-Yne Addition: This process is typically initiated by UV irradiation or a radical initiator (e.g., AIBN). wikipedia.org The reaction proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkyne. thieme-connect.dewikipedia.org This pathway can sometimes lead to a mixture of (E) and (Z) stereoisomers and may also result in a second addition of the thiol to the newly formed vinyl sulfide, yielding a 1,2-dithioether product. wikipedia.org

Nucleophilic Thiol-Yne Addition (Michael Addition): When the alkyne is "activated" by an adjacent electron-withdrawing group (e.g., an ester or ketone), the reaction can proceed via a nucleophilic Michael addition. nih.gov This pathway is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The reaction is highly regio- and stereoselective, typically affording the linear (anti-Markovnikov) Z-vinyl sulfide as the major product. nih.gov This method is considered a true "click" reaction due to its high specificity and efficiency. nih.gov

The choice of reaction conditions dictates the final product structure, allowing for tailored synthesis of functionalized vinyl sulfides from this compound.

Reaction TypeInitiator/CatalystAlkyne SubstrateKey CharacteristicsTypical Product
Radical Thiol-YneUV Light or Radical Initiator (e.g., AIBN)Terminal or Internal AlkynesAnti-Markovnikov addition; potential for E/Z mixtures and di-addition. wikipedia.org(E/Z)-Vinyl Sulfide
Nucleophilic Thiol-YneBase (e.g., Et₃N) or Nucleophilic CatalystActivated Alkynes (e.g., propiolates)Highly regio- and stereoselective; Anti-Markovnikov addition. nih.govZ-Vinyl Sulfide

Computational and Theoretical Investigations

Reaction Mechanism Elucidation via Computational Chemistry

Solvent Effects on Reaction Pathways:The influence of solvents on the reaction pathways of 2-fluoro-6-methylbenzene-1-thiol has not been a subject of published computational research.

Should such research be published in the future, a detailed article as per the user's request could be generated. At present, the lack of specific data makes it impossible to fulfill the request while adhering to the provided constraints and maintaining scientific integrity.

Mentioned Compounds

Radical Pathway Computational Modeling

At present, specific computational models detailing the radical reaction pathways of this compound are not available in published research. Such studies would typically involve density functional theory (DFT) calculations to map the potential energy surface for reactions involving the thiyl radical (formed by homolytic cleavage of the S-H bond) or other radical species. These models would identify transition states and intermediates, providing crucial data on reaction kinetics and thermodynamics. For analogous compounds, radical bromination of the methyl group on 2-fluoro-6-methylbenzoic acid has been noted as a key step in the synthesis of certain enzyme inhibitors, highlighting the relevance of radical pathways for this structural motif.

Quantum Chemical Calculations Beyond DFT (e.g., Ab Initio, NBO Analysis)

While comprehensive ab initio or Natural Bond Orbital (NBO) analyses for this compound have not been specifically reported, these methods are instrumental in understanding molecular properties.

Ab Initio Methods: These calculations, based on first principles of quantum mechanics without empirical parameters, could be used to accurately determine the geometry, energy, and electronic properties of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding. faccts.de It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. faccts.de For this compound, NBO analysis would quantify the hybridization of atoms, the nature of the C-F, C-S, and S-H bonds, and the extent of lone pair delocalization from the sulfur and fluorine atoms into the aromatic ring. This can reveal important details about hyperconjugative and steric interactions that influence the molecule's conformation and reactivity. For instance, in related cyclohexanone (B45756) derivatives, NBO analysis has been used to confirm the presence of weak C-H---O hydrogen bonds.

A hypothetical NBO analysis for this compound would likely reveal the key donor-acceptor interactions. The primary interactions would involve the lone pairs of the fluorine and sulfur atoms acting as donors and the antibonding orbitals of the benzene (B151609) ring acting as acceptors. The table below illustrates the type of data an NBO analysis would yield.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (S)π* (C1-C6)Data not available
LP (S)π* (C2-C3)Data not available
LP (F)σ* (C1-C2)Data not available
LP (F)π* (C1-C6)Data not available
This table is illustrative and contains no real data as specific studies are unavailable.

Molecular Dynamics Simulations (if applicable to specific reaction or interaction contexts)

Currently, there are no published molecular dynamics (MD) simulations specifically for this compound. MD simulations are powerful for studying the time-dependent behavior of molecular systems. For this compound, MD could be applied to simulate its behavior in different solvents, its aggregation properties, or its interaction with biological macromolecules or material surfaces. For example, simulations of polymers containing related 2,6-dimethyl-phenylene units have been used to study the structure and phase behavior of polymer melts.

Theoretical Studies on Interactions with Metal Centers or Nano-structures

Theoretical studies on the interaction of this compound with metal centers or nanostructures are not found in the current body of scientific literature. Such studies are highly relevant for applications in materials science and catalysis, particularly for the formation of self-assembled monolayers (SAMs) on metal surfaces like gold, silver, or platinum.

Typically, the thiol group (–SH) serves as a robust anchor to these metal surfaces. Theoretical investigations, often employing DFT, would aim to:

Determine the preferred binding geometry (e.g., binding angle and S-metal bond length).

Calculate the adsorption energy to predict the stability of the monolayer.

Analyze the electronic structure of the interface, including charge transfer between the molecule and the metal and the resulting change in the metal's work function.

Model the intermolecular interactions within the SAM, which are influenced by the fluoro and methyl substituents, to predict the packing and ordering of the monolayer.

The ortho-fluoro and ortho-methyl groups would play a significant role in determining the orientation and packing density of the molecules on a surface due to steric hindrance and dipole-dipole interactions.

Advanced Spectroscopic and Structural Characterization Methodologies Mechanistic Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For 2-fluoro-6-methylbenzene-1-thiol, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F NMR, offers a comprehensive picture of its molecular framework.

Dynamic NMR (DNMR) techniques are instrumental in studying reversible molecular processes that occur on the NMR timescale, such as tautomeric equilibria and conformational changes. libretexts.org For thiophenols, potential tautomerization between the thiol and its corresponding thione form can be investigated. Furthermore, the rotation around the C-S bond and the C-C bonds of the benzene (B151609) ring can lead to different conformers.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the complete structural assignment of this compound and any intermediates or products derived from it.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number and connectivity of hydrogen atoms. For this compound, one would expect signals for the aromatic protons, the methyl protons, and the thiol proton. The chemical shift of the thiol proton can be variable and is sensitive to concentration, solvent, and temperature due to hydrogen bonding. pdx.edu The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling between the fluorine atom and adjacent protons would provide further structural information.

Illustrative NMR Data for Analogous Compounds:

CompoundNucleusChemical Shift (ppm)Multiplicity / Coupling Constant (Hz)Reference
Fluorobenzene¹H7.31 (m), 7.13 (m), 7.03 (m)- chemicalbook.com
Methylbenzene¹H~7.2 (m, Ar-H), 2.34 (s, CH₃)- docbrown.info
2-Methylbenzenethiol¹H7.1-7.3 (m, Ar-H), 3.4 (s, SH), 2.3 (s, CH₃)- chemicalbook.com
Fluorobenzene¹³C163.2 (d, ¹JCF = 245.5), 130.3 (d, ³JCF = 8.0), 124.3 (d, ⁴JCF = 3.2), 115.5 (d, ²JCF = 21.2)- ucl.ac.uk
Methylbenzene¹³C137.9, 129.1, 128.3, 125.4, 21.3- ucl.ac.uk

Note: This table presents data for analogous compounds to illustrate the expected chemical shifts and coupling patterns.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the S-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-F stretching and bending vibrations. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds and symmetric vibrations. The S-H stretch is often more easily observed in the Raman spectrum compared to the FT-IR spectrum. rsc.org The aromatic ring vibrations would also give rise to characteristic signals in the Raman spectrum.

Illustrative Vibrational Frequencies for Analogous Functional Groups:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityReference
S-HStretching2550 - 2600Weak in IR, Medium in Raman researchgate.netrsc.org
C-H (Aromatic)Stretching3000 - 3100Medium to Weak nist.gov
C-H (Methyl)Stretching2850 - 2960Medium nist.gov
C=C (Aromatic)Stretching1450 - 1600Medium to Strong nist.gov
C-FStretching1000 - 1400Strong nist.gov

Note: This table provides typical vibrational frequencies for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Illustrative UV-Vis Absorption Data for an Analogous Compound:

CompoundSolventλmax (nm)TransitionReference
ThiophenolNot specified~236, ~269π→π* science-softcon.de

Note: This table presents data for an analogous compound to illustrate the expected absorption maxima.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Intermolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SC-XRD study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information would be invaluable for understanding the steric and electronic effects of the fluorine and methyl substituents on the geometry of the benzene ring and the orientation of the thiol group. Furthermore, the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the thiol group and potential π-stacking of the aromatic rings. At present, no crystal structure for this compound has been reported in the Cambridge Structural Database.

Mass Spectrometry for Reaction Monitoring and Product Confirmation (Beyond Basic Identification)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, characteristic fragments would be expected from the loss of the thiol group, the methyl group, and potentially hydrogen fluoride.

In a mechanistic study, mass spectrometry can be used to monitor the progress of a reaction by identifying the masses of intermediates and products. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to separate complex mixtures and identify the components. nih.gov Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed for the targeted and sensitive quantification of specific compounds in a reaction mixture. nih.gov

Illustrative Fragmentation Pattern for an Analogous Compound (Methylbenzene):

m/zIon FormulaInterpretationReference
92[C₇H₈]⁺Molecular ion docbrown.info
91[C₇H₇]⁺Loss of H radical docbrown.info
65[C₅H₅]⁺Loss of C₂H₂ from [C₇H₇]⁺ docbrown.info

Note: This table presents the fragmentation pattern for methylbenzene to illustrate the types of fragments that might be observed.

Applications of 2 Fluoro 6 Methylbenzene 1 Thiol As a Synthetic Building Block and Precursor

Precursor in Complex Organic Synthesis

The distinct functionalities of 2-fluoro-6-methylbenzene-1-thiol allow for its use in sophisticated synthetic strategies to build complex molecular frameworks.

While specific cascade reactions involving this compound are not extensively documented in dedicated studies, its functional groups are well-suited for such processes. The thiol group can act as a potent nucleophile to initiate reaction cascades. Multi-component reactions (MCRs), which combine three or more reactants in a single step, are a powerful tool in synthetic chemistry. For instance, the Passerini three-component reaction has been used to prepare complex monomers from isocyanides, aldehydes, and carboxylic acids. researchgate.net A building block like this compound could be incorporated into MCRs, with the thiol group participating in reactions like thiol-ene or thiol-yne clicks, or serving as a nucleophilic component to construct heterocyclic systems efficiently.

The incorporation of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly alter a compound's physicochemical and biological properties. beilstein-journals.orgossila.com Fluorinated building blocks are widely used to synthesize a variety of bioactive agents. ossila.com this compound serves as an exemplary precursor for constructing molecular scaffolds that benefit from the unique properties of both fluorine and sulfur.

The presence of the fluorine atom imparts high electronegativity and can influence properties like metabolic stability and binding affinity. ossila.com The sulfur atom, particularly in a thiol group, provides a site for further functionalization or coordination to metal centers. This dual functionality is valuable in designing novel heterocyclic compounds. For example, fluorinated building blocks have been used as a platform for the synthesis of complex fluorinated azaheterocycles like pyrazoles and pyridones. mdpi.com Similarly, the synthesis of benzoxazoles functionalized with fluorine and other moieties has been explored for developing compounds with potential anticancer activity. researchgate.net The this compound scaffold offers a pre-organized arrangement of fluorine, sulfur, and methyl groups, enabling the synthesis of unique and sterically defined structures.

Table 1: Examples of Fluorinated Scaffolds from Building Blocks

Scaffold Type Precursor Type Key Reaction Resulting Feature Reference
2-Aryl-6-(trifluoromethyl)-4-pyrones Fluorinated enediones Oxidative cyclization CF3-bearing pyrone ring mdpi.com
5-Fluoro-6-(piperazin-1-yl)-benzoxazoles Fluorinated aminophenol derivatives Cyclization with aryl piperazine F and Piperazine functionalized benzoxazole researchgate.net

| α-Aryl-α-fluorocarbonyls | α-Fluorocarbonyl compounds | Palladium-catalyzed α-arylation | Quaternary α-fluoro center | beilstein-journals.org |

Ligand Precursor in Catalysis

The thiol group is a cornerstone in coordination chemistry, readily binding to a wide range of transition metals to form stable complexes.

This compound is an ideal precursor for designing specialized ligands for transition metal catalysis. The thiol group can act as a soft donor, forming strong covalent bonds with soft metal ions like gold (Au), palladium (Pd), and copper (Cu). Ligands derived from this precursor can be simple monodentate thiolates or incorporated into more complex polydentate structures, such as Schiff bases. nih.gov Schiff base metal complexes are known for their broad applications in catalysis. nih.gov The synthesis of thiol-derivatized gold nanoparticles represents a direct application where thiol ligands stabilize metal particles used in catalysis and other fields. researchgate.netrsc.org The ortho-fluoro and methyl groups on the aromatic ring provide steric bulk and electronic modulation, which can be used to fine-tune the properties of the resulting metal complex.

The interaction between a ligand and a metal center is fundamental to the performance of a catalyst. The electronic nature of the ligand directly influences the electron density at the metal, affecting its reactivity, stability, and selectivity. In ligands derived from this compound, the electron-withdrawing nature of the fluorine atom decreases the electron density on the sulfur donor atom. This modification can impact the strength of the sulfur-metal bond and, consequently, the catalytic activity of the complex.

Studies on various transition metal complexes have shown that the coordination environment, including the electronic properties of the ligands, is crucial for catalytic efficacy. mdpi.com For example, in certain catalytic oxidation reactions, the activity of metal complexes is directly linked to the charge density on the metal, which is modulated by the coordinated ligands. mdpi.com Similarly, the performance of gold complexes in aqueous-phase catalysis can be tuned by modifying the hydrophilic and electronic properties of the supporting N-heterocyclic carbene (NHC) ligands. mdpi.com By systematically altering substituents on the thiol-based ligand, researchers can probe these ligand-metal interactions and optimize catalysts for specific chemical transformations.

Table 2: Influence of Ligand Structure on Catalytic Activity

Metal Complex Type Ligand Feature Application Finding Reference
Transition Metal Schiff Base Complexes Azomethine N and Carbonyl O donors Aniline (B41778) Oxidation Catalytic activity varied with the metal center (Zn, Cu, Co, Ni, Mn), demonstrating the role of the metal-ligand combination. mdpi.com
Dendritic Au(I) NHC Complexes PEGylated NHC Ligands Carboxylative Cyclization Catalytic performance in water was dependent on the length of the PEG chain on the ligand. mdpi.com

| Hydrazone-based Metal Complexes | Thione (C=S) group | Antibacterial Activity | Metal complexes often showed enhanced biological activity compared to the free ligand, indicating a synergistic effect. | nih.gov |

Integration into Advanced Materials and Polymers (as a chemical component/building block, not finished material properties)

The unique combination of functional groups in this compound also makes it a valuable component for modifying and creating advanced materials and polymers. The thiol group is particularly useful for covalent attachment to polymer backbones or surfaces through various "click" chemistry reactions.

A highly effective method for this integration is the thiol-para-fluoro substitution reaction on polymers containing pentafluorophenyl (PFP) groups. researchgate.net Researchers have synthesized (meth)acrylate monomers bearing PFP groups via a Passerini three-component reaction and subsequently polymerized them using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net The resulting polymers contain reactive PFP units where the fluorine atom at the para position is selectively substituted by a thiol nucleophile. researchgate.net

This post-polymerization modification strategy allows for the quantitative and highly efficient attachment of thiol-containing molecules, such as this compound, onto a polymer chain. researchgate.net By employing this method, the specific functionalities of the building block—the fluorine atom, the sulfur linkage, and the methyl group—can be precisely incorporated into the final material. This approach enables the creation of functional polymers with tailored properties, where the attached building block can influence surface energy, thermal stability, or provide sites for further chemical reactions.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Gold
Palladium
Copper
Zinc
Cobalt
Nickel
Manganese
Pyrazole
Pyridone
Benzoxazole
Isocyanide
Aldehyde
Carboxylic Acid
(Meth)acrylate

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-6-methylbenzene-1-thiol, and what key reaction conditions should be optimized?

The synthesis of halogenated aryl thiols like this compound often involves nucleophilic aromatic substitution or metal-catalyzed coupling. For example, a related compound, 3-chloro-4-fluorobenzene-1-thiol, is synthesized via substitution reactions starting from sulfonyl chloride intermediates under controlled pH and temperature . Key optimizations include:

  • Catalyst selection : Use of Cu or Pd catalysts for cross-coupling reactions to introduce the thiol group.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Purification : Chromatography or recrystallization to isolate the thiol while minimizing oxidation to disulfides .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine positioning, while 1H^{1}\text{H} NMR identifies methyl and aromatic protons.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C7_7H7_7FS: 142.0 g/mol).
  • HPLC/GC-MS : For purity assessment, use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with derivatization to prevent thiol volatility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation.
  • Waste disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be systematically investigated?

Contradictory thermal stability reports may arise from differing experimental conditions. To resolve this:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under controlled heating rates (e.g., 10°C/min in N2_2).
  • Isothermal studies : Monitor stability at fixed temperatures (e.g., 25°C, 40°C) over weeks.
  • Mediating variables : Test the impact of trace moisture or oxygen using sealed ampules .

Q. What experimental strategies can elucidate the electronic effects of the fluorine and methyl substituents on the reactivity of the thiol group?

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity in electrophilic substitution.
  • Kinetic studies : Compare reaction rates of this compound with non-fluorinated analogs in nucleophilic substitutions (e.g., with alkyl halides).
  • X-ray crystallography : Resolve crystal structures to assess steric effects from the methyl group .

Q. What methodologies are recommended for assessing the compound's potential bioactivity, considering contradictory reports in the literature?

  • Dose-response assays : Test cytotoxicity (e.g., IC50_{50}) across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type specificity.
  • Mechanistic studies : Use fluorogenic probes (e.g., DTNB) to quantify thiol reactivity in enzymatic inhibition assays.
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile divergent bioactivity data from published studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.